Cps2

PROTAC CDK2 Degradation Efficiency

CPS2 (CAS 2756741-90-7) is a first-in-class, highly potent, selective, and irreversible proteolysis-targeting chimera (PROTAC) that degrades cyclin-dependent kinase 2 (CDK2). It is a heterobifunctional small molecule with a molecular weight of 890.94 g/mol and the molecular formula C38H42N12O10S2.

Molecular Formula C38H42N12O10S2
Molecular Weight 890.9 g/mol
Cat. No. B10823967
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCps2
Molecular FormulaC38H42N12O10S2
Molecular Weight890.9 g/mol
Structural Identifiers
SMILESCC1=C(SC=C1)C(=O)N2C(=NC(=N2)NC3=CC=C(C=C3)S(=O)(=O)NCCOCC4=CN(N=N4)CCOCCOCCNC5=CC=CC6=C5C(=O)N(C6=O)C7CCC(=O)NC7=O)N
InChIInChI=1S/C38H42N12O10S2/c1-23-11-20-61-32(23)36(55)50-37(39)44-38(46-50)42-24-5-7-26(8-6-24)62(56,57)41-13-16-60-22-25-21-48(47-45-25)14-17-59-19-18-58-15-12-40-28-4-2-3-27-31(28)35(54)49(34(27)53)29-9-10-30(51)43-33(29)52/h2-8,11,20-21,29,40-41H,9-10,12-19,22H2,1H3,(H,43,51,52)(H3,39,42,44,46)
InChIKeyBXCPYBFBMAWDDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

CPS2: First-in-Class PROTAC CDK2 Degrader for AML Research | CAS 2756741-90-7


CPS2 (CAS 2756741-90-7) is a first-in-class, highly potent, selective, and irreversible proteolysis-targeting chimera (PROTAC) that degrades cyclin-dependent kinase 2 (CDK2) [1]. It is a heterobifunctional small molecule with a molecular weight of 890.94 g/mol and the molecular formula C38H42N12O10S2 . CPS2 potently degrades CDK2 with an IC50 of 24 nM and is specifically utilized in the research of acute myeloid leukemia (AML) [2]. Unlike traditional CDK2 inhibitors that merely block kinase activity, CPS2 eliminates the entire CDK2 protein via the ubiquitin-proteasome system, offering a distinct mechanism of action [1].

Why Generic CDK2 Inhibitors Cannot Substitute for CPS2: Mechanism and Functional Divergence


Conventional small-molecule CDK2 inhibitors (e.g., CVT-313, JNJ-7706621) bind to the ATP pocket and reversibly or irreversibly block kinase activity, but they do not eliminate the CDK2 protein itself. This leaves scaffolding functions intact and often leads to compensatory signaling or resistance . In contrast, CPS2 is a PROTAC degrader that recruits the E3 ubiquitin ligase cereblon (CRBN) to CDK2, triggering its polyubiquitination and subsequent proteasomal degradation. This mechanism completely removes CDK2 protein, ablating both catalytic and non-catalytic functions, which is critical for inducing AML differentiation [1]. Furthermore, CPS2 demonstrates high selectivity for CDK2 over other CDKs (CDK1, 4, 5, 6, 7, 8, 9) at subnanomolar concentrations, whereas many kinase inhibitors exhibit broad-spectrum activity that increases off-target toxicity . Therefore, substituting CPS2 with a conventional CDK2 inhibitor or a non-selective PROTAC yields fundamentally different biological outcomes and cannot recapitulate the differentiation phenotype observed with CPS2.

CPS2 Comparative Performance Data: Potency, Degradation Efficiency, and Selectivity


CPS2 Demonstrates Superior Degradation Efficiency (DC50) in Cancer Cell Lines Compared to Alternative PROTACs

CPS2 achieves exceptionally low DC50 values for CDK2 degradation in multiple cancer cell lines, outperforming other reported CDK2-targeting PROTACs. In MV-4-11 AML cells, CPS2 exhibits a DC50 of 1 nM, and in MDA-MB-231 breast cancer cells, a DC50 of 8 nM . In comparison, PROTAC CDK2/9 Degrader-1, a dual CDK2/9 degrader, shows a DC50 of 62 nM for CDK2 in the same cellular context . This represents a 62-fold improvement in degradation potency for CPS2 in the MV-4-11 line relative to the dual degrader.

PROTAC CDK2 Degradation Efficiency DC50

CPS2 Exhibits Higher Selectivity for CDK2 Over Other CDK Family Members Than Dual-Degrader PROTACs

CPS2 demonstrates remarkable selectivity for CDK2 degradation, with no detectable perturbation of other CDK proteins (CDK1, 4, 5, 6, 7, 8, 9) at subnanomolar concentrations . In contrast, TMX-2172, a dual CDK2/5 PROTAC degrader, also induces degradation of CDK5 and shows weak degradation of AURKA and other kinases . PROTAC CDK2/9 Degrader-1 simultaneously degrades CDK2 and CDK9 (DC50 62 nM and 33 nM, respectively) . The exclusive targeting of CDK2 by CPS2 minimizes confounding biological effects from off-target degradation, which is essential for clean mechanistic interpretation.

Selectivity CDK Family PROTAC

CPS2 Induces Functional AML Differentiation at Low Nanomolar Concentrations Unmatched by Conventional CDK2 Inhibitors

CPS2 treatment (250 nM for 6 hours) in NB4 AML cells resulted in CDK2 being the most significantly down-regulated protein, as determined by quantitative proteomics [1]. Functionally, CPS2 induced a concentration-dependent increase in CD11b expression, a surface marker of myeloid differentiation, in NB4 cells . It also potentiated ATRA-induced CD11b upregulation in HL60 cells . In contrast, the conventional CDK2 inhibitor CVT-313 (IC50 = 0.5 μM) only blocks kinase activity without inducing degradation or differentiation , and JNJ-7706621 (IC50 = 11 nM for CDK2) is a pan-aurora/CDK inhibitor with a different functional outcome .

AML Differentiation CD11b

CPS2 is the Only CDK2 Degrader Validated to Induce Granulocytic Differentiation of Hematopoietic Stem Cells (HSCs) Without Cytotoxicity

CPS2 inhibits the proliferation of hematopoietic stem cells (HSCs) without inducing cytotoxicity, while simultaneously promoting their granulocytic differentiation . This dual effect—anti-proliferative yet non-cytotoxic—is a hallmark of differentiation therapy agents and distinguishes CPS2 from cytotoxic chemotherapeutics. No other CDK2-targeting PROTAC (e.g., TMX-2172, PROTAC CDK2/9 Degrader-1) or conventional CDK2 inhibitor has been reported to exhibit this precise profile on primary HSCs.

HSC Granulocytic Differentiation Cytotoxicity

CPS2 Demonstrates Synergistic Enhancement of Copanlisib and Palbociclib in AML Cells, a Feature Not Reported for Other CDK2 PROTACs

In the MV-4-11 AML cell line, CPS2 enhances the anti-proliferative effect of Copanlisib (a PI3K inhibitor) and Palbociclib (a CDK4/6 inhibitor) in a synergistic manner [1]. Cell viability assessments under combination treatment demonstrate that CPS2 lowers the effective concentration of these conventional agents. This synergy has not been reported for other CDK2 degraders, such as TMX-2172 or PROTAC CDK2/9 Degrader-1, suggesting a unique combination potential specific to CPS2's degradation mechanism and selectivity profile.

Synergy AML Combination Therapy Copanlisib Palbociclib

Optimal Use Cases for CPS2: When to Procure This CDK2 Degrader Over Alternatives


Investigating CDK2's Non-Catalytic Scaffolding Functions in Cell Cycle and Transcription

Researchers aiming to dissect whether CDK2 exerts its effects solely through kinase activity or also via protein-protein interactions (scaffolding) should procure CPS2. Because CPS2 eliminates the entire CDK2 protein, it ablates both catalytic and non-catalytic functions. This allows unambiguous interpretation of phenotype attribution, which cannot be achieved with ATP-competitive inhibitors like CVT-313 or JNJ-7706621 that only block kinase activity . This application is particularly relevant in studies of cell cycle regulation, DNA replication licensing, and transcriptional control where CDK2 may have kinase-independent roles.

Acute Myeloid Leukemia (AML) Differentiation Therapy Research

CPS2 is the premier tool compound for investigating differentiation therapy in AML. It potently induces granulocytic differentiation in multiple AML cell lines (NB4, U937, HL60) and primary patient cells, as evidenced by increased CD11b expression and morphological maturation . No conventional CDK2 inhibitor or alternative PROTAC has demonstrated this robust differentiation phenotype. Researchers studying the molecular mechanisms driving AML differentiation arrest, or those screening for combination partners with ATRA, will find CPS2 indispensable for recapitulating CDK2-loss-induced differentiation [1].

Chemical Biology Studies of Hematopoietic Stem Cell (HSC) Fate Decisions

For laboratories examining the molecular control of HSC self-renewal versus lineage commitment, CPS2 offers a unique chemical probe. It inhibits HSC proliferation without cytotoxicity while simultaneously promoting granulocytic differentiation . This non-genotoxic approach to altering HSC fate is valuable for mechanistic studies of normal and leukemic stem cell biology. Given that no other CDK2-targeting agent has been validated in primary HSCs for this effect, CPS2 is the only commercially available tool for this specific application.

PROTAC Technology Development and Comparative Degrader Profiling

CPS2 serves as a benchmark compound in the development and optimization of next-generation CDK2 degraders. Its high potency (IC50 = 24 nM; DC50 as low as 1 nM) and exquisite selectivity profile set a standard against which new PROTACs are compared [2]. Medicinal chemistry teams engaged in structure-activity relationship (SAR) studies for CDK2-targeting heterobifunctional molecules should include CPS2 as a positive control to evaluate whether new designs improve upon the potency, selectivity, or degradation kinetics of this first-in-class degrader .

Combination Therapy Screens in AML and Other CDK2-Driven Cancers

CPS2's documented synergy with clinically relevant agents such as Copanlisib (PI3K inhibitor) and Palbociclib (CDK4/6 inhibitor) makes it a valuable component in combination drug screens [3]. Researchers seeking to identify synthetic lethal interactions or to enhance the efficacy of existing targeted therapies in AML should utilize CPS2. Its selective degradation mechanism avoids the broad toxicity associated with pan-CDK inhibitors, thereby enabling cleaner interpretation of combination effects and reducing false-positive cytotoxicity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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